

Application Notes and Protocols: Ligand-Free Palladium-Catalyzed Suzuki Coupling of Bromo-indenes

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Compound of Interest

Compound Name: 7-Bromo-2-methyl-1H-indene

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.^{[1][2]} This application note details a robust and operationally simple protocol for the palladium-catalyzed Suzuki coupling of bromo-indenes with various boronic acids in the absence of external phosphine or N-heterocyclic carbene ligands. The indene scaffold is a crucial component in various biologically active molecules and materials science applications, making this efficient synthetic route highly valuable for drug discovery and development.^{[3][4]} The ligand-free approach offers several advantages, including reduced cost, simplified product purification, and often milder reaction conditions.^{[5][6]}

Reaction Principle

The ligand-free palladium-catalyzed Suzuki coupling of bromo-indenes follows the general mechanistic pathway of the Suzuki-Miyaura reaction. The catalytic cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the bromo-indene to the Pd(0) complex. Subsequent transmetalation with a boronic acid, activated by a base, and final reductive elimination yields the desired aryl-indene product and regenerates the Pd(0) catalyst.^{[1][7]}

Data Presentation

Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the ligand-free Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids. This reaction serves as a key step in the synthesis of the corresponding bromo-indene derivatives.

[3][8]

Entry	Arylboronic Acid	Pd Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ (0.005)	K ₂ CO ₃	PEG400/TBAB	110	1	98
2	4-Methylphenylboronic acid	Pd(OAc) ₂ (0.005)	K ₂ CO ₃	PEG400/TBAB	110	1	97
3	4-Methoxyphenylboronic acid	Pd(OAc) ₂ (0.005)	K ₂ CO ₃	PEG400/TBAB	110	1	95
4	4-Fluorophenylboronic acid	Pd(OAc) ₂ (0.005)	K ₂ CO ₃	PEG400/TBAB	110	1	96
5	2-Thiophenylboronic acid	Pd(OAc) ₂ (0.005)	K ₂ CO ₃	PEG400/TBAB	110	1	92

Data sourced from "Synthesis of aryl substituted indanones and indenenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process".[3][8]

Experimental Protocols

General Protocol for Ligand-Free Suzuki Coupling of a Bromo-indene Precursor

This protocol is adapted from the synthesis of 4-aryl-2-methyl-1H-indanones, which are immediate precursors to the corresponding indenenes.[3][8]

Materials:

- 4-bromo-2-methyl-1H-indanone
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.005 mol%)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)
- Polyethylene glycol 400 (PEG400)
- Tetrabutylammonium bromide (TBAB)
- Deionized water
- Ethyl acetate
- Brine

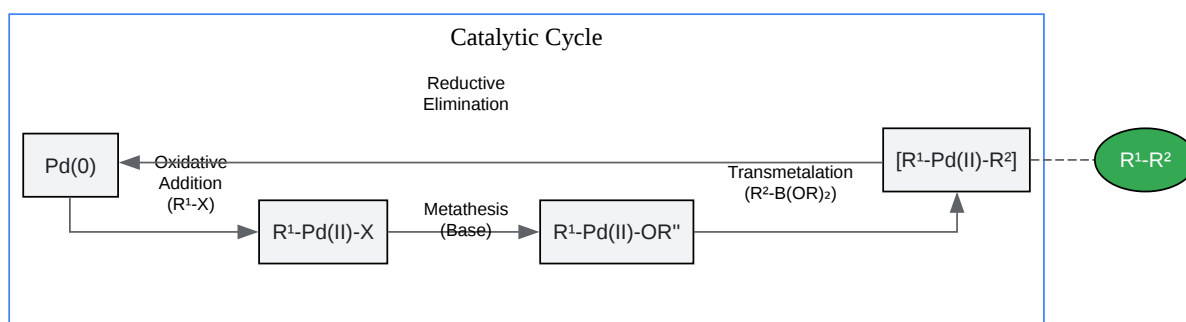
Procedure:

- To a round-bottom flask, add 4-bromo-2-methyl-1H-indanone (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (1.0 eq).
- Add a solution of palladium(II) acetate in PEG400 (a stock solution can be prepared for consistent catalyst loading).

- Heat the reaction mixture to 110 °C with stirring. The reaction can be performed without inert gas protection.[8]
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[8]
- Upon completion, cool the reaction mixture to room temperature.
- Add deionized water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Visualizations

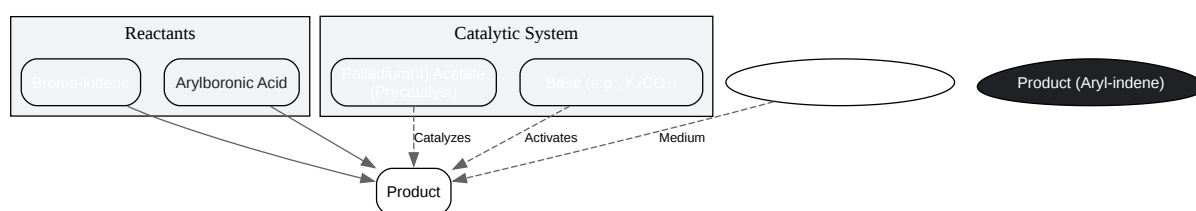
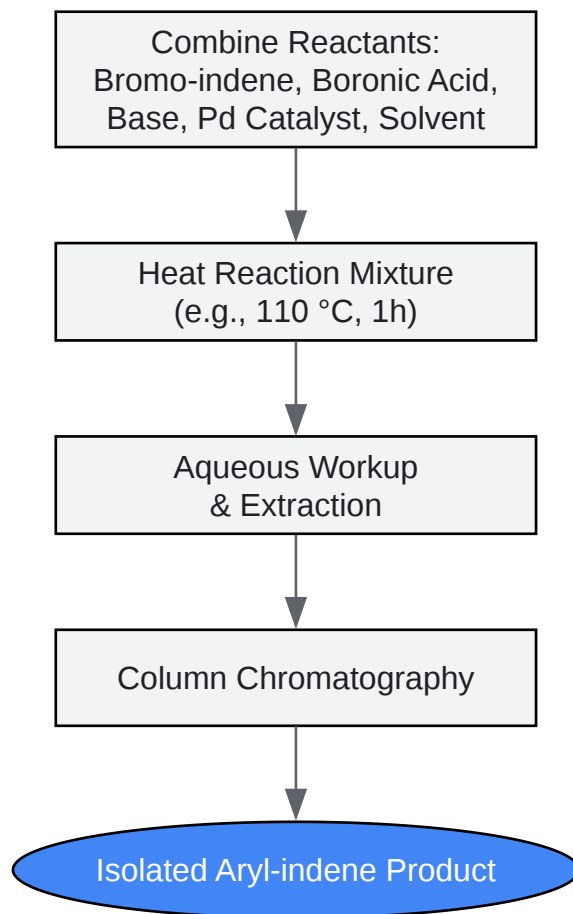
Reaction Mechanism



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow



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